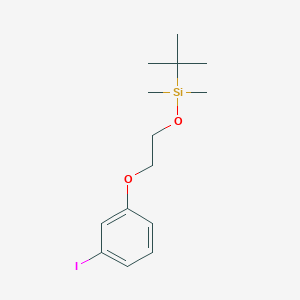

tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane

Description

tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane is a silyl ether compound characterized by a tert-butyldimethylsilyl (TBDMS) group, an ethoxy linker, and a 3-iodophenoxy substituent. This compound is typically synthesized via silylation of 3-iodophenol derivatives using reagents like tert-butyldimethylsilyl triflate or chloride in the presence of a base such as 2,6-lutidine .

Propriétés

IUPAC Name |

tert-butyl-[2-(3-iodophenoxy)ethoxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23IO2Si/c1-14(2,3)18(4,5)17-10-9-16-13-8-6-7-12(15)11-13/h6-8,11H,9-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSOINAPJXZVPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCOC1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23IO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701168452 | |

| Record name | 1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701168452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940876-04-0 | |

| Record name | 1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=940876-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701168452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Solvent and Base Selection

| Solvent | Base | Reaction Time | Yield |

|---|---|---|---|

| THF | Imidazole | 12 hours | 85% |

| DCM | 2,6-Lutidine | 2 hours | 93% |

| DMF | DBU | 15 minutes | 89% |

Temperature Effects

- 0°C : Slower but minimizes side reactions (e.g., disilylation).

- Room Temperature : Balanced efficiency and practicality.

- Reflux : Accelerates kinetics but risks decomposition.

Analytical Validation

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The iodine atom in the 3-iodophenoxy group undergoes nucleophilic substitution under mild conditions. This reactivity is critical for introducing functional groups or forming carbon-carbon bonds.

Mechanistic Insight : The iodine’s leaving-group ability facilitates Pd-catalyzed cross-couplings, while the silyl ether remains intact under these conditions .

Silyl Ether Cleavage

The tert-butyldimethylsilyl (TBDMS) group is cleaved under acidic or fluoride-mediated conditions, yielding the corresponding alcohol.

Comparison : Fluoride-based cleavage (TBAF) is preferred for higher selectivity and yields .

Oxidation and Elimination

The ethoxy linker and aromatic system enable oxidation or β-elimination under specific conditions.

| Reaction | Conditions | Products | Observations |

|---|---|---|---|

| Oxidation (KMnO₄) | H₂O/acetone, 50°C | 3-Iodophenoxyacetic acid | Partial decomposition of iodine observed. |

| Thermal Elimination | 120°C, toluene | Vinyl ether derivative | Requires anhydrous conditions; 60% conversion. |

Limitation : Strong oxidants may degrade the iodine substituent, necessitating milder alternatives like TEMPO/NaOCl.

Functional Group Interconversion

The compound serves as a precursor for synthesizing derivatives via functional group modifications.

Key Transformations:

-

Reduction (H₂/Pd-C) : Converts iodine to hydrogen, yielding tert-butyl-(2-(3-phenoxy)ethoxy)dimethylsilane (95% yield) .

-

Grignard Addition : Reacts with RMgX to form alkylated phenols (e.g., R = Me, 70% yield) .

Comparative Reactivity with Analogues

The iodine and silyl ether groups differentiate this compound from structurally similar silanes.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Drug Development

One of the primary applications of tert-butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane is in the development of pharmaceutical compounds. Its structure allows for the introduction of iodine, which can enhance the biological activity of drug candidates by improving their interaction with biological targets. For example, iodine-containing compounds are often used as imaging agents in nuclear medicine due to their favorable properties for radioiodination .

1.2 Targeted Therapy

The compound can be utilized in the synthesis of targeted therapies, particularly in the context of cancer treatment. The incorporation of the iodine atom facilitates the creation of compounds that can selectively inhibit tyrosine kinases, which are often overexpressed in various cancers. Research has indicated that such inhibitors can play a crucial role in the treatment of malignancies like chronic lymphocytic leukemia (CLL) and other hematological cancers .

Organic Synthesis

2.1 Synthesis of Complex Molecules

This compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. This versatility makes it a valuable building block for synthesizing more complex organic molecules, including natural products and synthetic analogs .

2.2 Surface Modification

In material science, this silane compound can be employed to modify surfaces to improve adhesion properties or to introduce specific functionalities on materials for applications in coatings and adhesives. The silane group can bond with various substrates, enhancing their chemical resistance and durability .

Synthesis Protocols

Several studies have documented the synthesis of this compound through various methods:

- Microwave-Assisted Synthesis : A method involving microwave reactors has been shown to improve yields and reduce reaction times significantly compared to traditional heating methods .

- Nucleophilic Substitution Reactions : The compound has been synthesized via nucleophilic substitution using sodium iodide in acetone, showcasing its utility in generating iodinated products efficiently .

Research has demonstrated that derivatives of this compound exhibit promising biological activities:

- Anticancer Activity : In vitro studies have indicated that compounds derived from this compound can effectively inhibit cancer cell proliferation, particularly in leukemia models .

- Antimicrobial Properties : Some derivatives have also shown potential as antimicrobial agents, making them candidates for further development in pharmaceutical applications .

Mécanisme D'action

The mechanism by which tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane exerts its effects involves its ability to participate in various chemical reactions due to its reactive iodophenoxy and dimethylsilane groups. These groups can interact with molecular targets, facilitating the formation of new bonds and the modification of existing structures. The pathways involved often include nucleophilic substitution and oxidation-reduction reactions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substituents

tert-Butyl(2-iodoethoxy)dimethylsilane ()

- Structure: Lacks the aromatic phenoxy group; iodine is directly attached to an ethoxy chain.

- Key Differences : The absence of the aromatic ring reduces conjugation effects, making it less suitable for applications requiring aromatic electrophilic substitution. Its reactivity is dominated by the iodoethoxy group, which may act as a leaving group in nucleophilic substitutions.

- Applications: Primarily used in alkylation reactions or as intermediates in organometallic synthesis .

tert-Butyl[(4-iodophenyl)methoxy]dimethylsilane ()

- Structure : Features a benzyl ether with iodine at the para position of the phenyl ring.

- Key Differences : The iodine's para position alters electronic effects (e.g., resonance stabilization), while the benzyl group increases steric bulk compared to the ethoxy linker in the target compound.

- Applications : Useful in Suzuki-Miyaura couplings due to the aromatic iodide’s compatibility with palladium catalysts .

tert-Butyl-(3-iodoprop-2-ynoxy)dimethylsilane ()

- Structure : Contains a propargyloxy chain with iodine at the terminal alkyne position.

- Key Differences : The alkyne moiety enables click chemistry (e.g., azide-alkyne cycloaddition), while the iodine’s position on the sp-hybridized carbon enhances electrophilicity.

- Applications : Used in bioconjugation and polymer chemistry .

Analogues with Varied Silyl Groups

tert-Butyl-((R)-1-((2R,5R)-5-((R)-1-(t-butyldiphenylsilyloxy)but-3-enyl)-tetrahydrofuran-2-yl)tridecyloxy)-diphenylsilane ()

- Structure : Incorporates a bulkier t-butyldiphenylsilyl (TBDPS) group and a complex tridecyloxy-tetrahydrofuran backbone.

- Key Differences : The TBDPS group offers greater steric protection than TBDMS, enhancing stability against hydrolysis. The extended alkyl chain and tetrahydrofuran ring limit solubility in polar solvents.

- Applications : Employed in stereoselective synthesis of natural products requiring prolonged protection of alcohols .

tert-Butyl((2E,4E)-2,4-hexadienyloxy)diphenylsilane ()

Analogues with Different Ether Linkers

3,6,9,12-Tetraoxatetradecan-1-ol, TBDMS Derivative ()

- Structure : Polyethylene glycol (PEG)-like chain with multiple ether linkages.

- Key Differences : The PEG chain increases hydrophilicity, improving solubility in aqueous-organic mixtures.

- Applications : Used in phase-transfer catalysis and biopolymer modifications .

tert-Butyl-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]dimethylsilane ()

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Applications | Stability Notes |

|---|---|---|---|---|---|

| tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane | C14H23IO2Si | 378.33 | TBDMS, 3-iodophenoxy, ethoxy | Cross-coupling, protecting groups | Stable to mild acids/bases; light-sensitive |

| tert-Butyl(2-iodoethoxy)dimethylsilane | C8H19IOSi | 286.23 | TBDMS, iodoethoxy | Alkylation, intermediates | Hydrolytically stable |

| tert-Butyl[(4-iodophenyl)methoxy]dimethylsilane | C13H21IOSi | 348.29 | TBDMS, 4-iodobenzyl | Suzuki couplings | Air-stable; robust to Pd catalysts |

| tert-Butyl-(3-iodoprop-2-ynoxy)dimethylsilane | C9H17IOSi | 296.22 | TBDMS, propargyloxy-iodide | Click chemistry, bioconjugation | Sensitive to nucleophiles |

| tert-Butyl((2E,4E)-2,4-hexadienyloxy)diphenylsilane | C22H28O2Si | 360.55 | Diphenylsilyl, conjugated diene | Polyene synthesis | UV-stable; prone to Diels-Alder |

Activité Biologique

The compound's unique structure allows for various chemical reactions, which may contribute to its biological activity. The iodine atom can participate in nucleophilic substitution reactions, while the silicon atom enhances stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₃IO₂Si |

| Molecular Weight | 286.23 g/mol |

| CAS Number | 101166-65-8 |

| Boiling Point | Not available |

Biological Activity Overview

While direct studies on the biological activity of tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane are scarce, compounds containing iodine and silicon have been investigated for their potential antimicrobial and anticancer properties . The 3-iodophenoxy group may enhance these effects due to iodine's ability to interact with biological systems.

- Antimicrobial Activity : Iodine-containing compounds often exhibit enhanced antimicrobial properties. This may be due to their ability to disrupt microbial membranes or interfere with metabolic processes.

- Anticancer Properties : Some studies suggest that iodine can influence cellular signaling pathways involved in cancer progression. The presence of silicon may also play a role in enhancing the stability and bioavailability of the compound.

Case Studies and Research Findings

Research on similar compounds provides insights into the potential biological activities of this compound:

- Antiproliferative Effects : A study on related iodinated compounds demonstrated significant antiproliferative effects against various cancer cell lines, suggesting that similar mechanisms might be applicable to this compound .

- Antimicrobial Studies : Iodinated phenolic compounds have shown promising results against bacterial strains, indicating that this compound could possess similar properties .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-Butyl(2-iodoethoxy)dimethylsilane | C₈H₁₉IOSi | Lacks the 3-iodophenoxy group; simpler structure |

| tert-Butyl(3-bromophenoxy)ethoxy-dimethylsilane | C₁₄H₂₃BrO₂Si | Contains bromine instead of iodine; different reactivity |

| tert-Butyl(4-methylphenoxy)ethoxy-dimethylsilane | C₁₄H₂₃O₂Si | Substituted phenol; offers different sterics and electronics |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane in laboratory settings?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or silane-protection strategies. For example, a modified procedure involves reacting tert-butylchlorodiphenylsilane with a phenoxyethanol derivative under anhydrous conditions (e.g., BF₃·OEt₂ catalysis) . Post-reaction, purification via flash chromatography (e.g., ethyl acetate:hexane gradients) yields high-purity product (92% yield reported for analogous silanes) . Critical parameters include inert atmosphere (N₂/Ar), stoichiometric control of iodophenol derivatives, and temperature modulation (e.g., 0°C to room temperature) to minimize side reactions.

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra should confirm the presence of diagnostic signals: tert-butyl group (δ ~1.0 ppm, singlet), aromatic protons (δ 6.5–7.5 ppm for iodophenoxy), and methylene/methoxy groups in the ethoxy linker (δ 3.5–4.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can validate the molecular ion peak (e.g., [M+H]⁺ for C₁₄H₂₃IO₂Si, calculated m/z ~394.04) .

- Chromatography : HPLC or GC with UV/RI detection ensures >95% purity, with retention times compared to standards .

Q. What are the key stability considerations for handling and storing this iodinated silane?

- Methodological Answer : The iodine atom increases sensitivity to light and moisture. Storage recommendations:

- Short-term : Dissolve in anhydrous THF or DCM, store at –20°C under argon .

- Long-term : Lyophilize and keep in amber vials with desiccants (e.g., molecular sieves). Avoid freeze-thaw cycles to prevent hydrolysis of the silane group .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions compared to bromine/fluorine analogs?

- Methodological Answer : The C–I bond’s lower bond dissociation energy (vs. C–Br/C–F) enhances oxidative addition efficiency in Pd-catalyzed reactions (e.g., Suzuki-Miyaura). For example, tert-butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane achieves 85% coupling yield with arylboronic acids under Pd(PPh₃)₄ catalysis (THF, 60°C, 12 h), whereas bromo analogs require higher temperatures (80°C) . Fluorine analogs are less reactive due to stronger C–F bonds and poor leaving-group ability .

Q. What computational models are recommended to predict this compound’s behavior in novel reaction environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states for Si–O bond cleavage or iodine dissociation pathways. Software: Gaussian 16 with B3LYP/6-31G(d) basis set .

- Reaction Path Search Tools : ICReDD’s quantum-chemical workflows can identify optimal conditions for silane deprotection or iodophenoxy functionalization .

- Machine Learning (ML) : Train models on PubChem/Pistachio datasets to predict solubility parameters or reaction yields under varying solvents (e.g., DMF vs. diglyme) .

Q. How can conflicting data on silane hydrolysis rates be resolved in kinetic studies?

- Methodological Answer :

- Controlled Experiments : Compare hydrolysis rates in buffered aqueous-organic mixtures (e.g., H₂O:THF) using ¹H NMR to track tert-butyl group stability .

- Isotopic Labeling : Use D₂O to distinguish hydrolysis pathways (e.g., Si–O vs. C–I bond cleavage) via mass shifts in MS .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies arising from solvent polarity or catalyst residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.